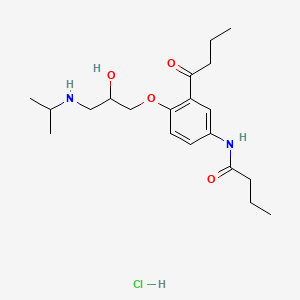

N-(3-Butyryl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)butyramide hydrochloride

Vue d'ensemble

Description

An analogue of acebutolol

Applications De Recherche Scientifique

Pharmaceutical Reference Standard

Acebutolol Impurity K serves as a reference standard in pharmaceutical analysis. It’s used to ensure the identity, purity, and quality of pharmaceutical products by comparison against the standard during quality control tests .

Pharmacokinetics and Metabolism Studies

This compound is utilized in pharmacokinetic studies to understand the metabolic pathways of Acebutolol. It helps in identifying the impurities formed during metabolism and their pharmacological effects .

Environmental Fate Analysis

Research into the environmental fate of pharmaceuticals uses Acebutolol Impurity K to study its degradation, particularly how it breaks down in water treatment processes and its kinetics in the presence of chlorine .

Mécanisme D'action

Target of Action

Acebutolol Impurity K, also known as N-[3-butanoyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride, primarily targets β1-adrenergic receptors . These receptors play a crucial role in the regulation of heart function .

Mode of Action

Acebutolol Impurity K acts as a selective β1-receptor antagonist . It blocks these receptors, thereby reducing the heart rate and blood pressure . This compound has the reverse effect of epinephrine, a hormone that increases the heart rate and blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Acebutolol Impurity K is the adrenergic signaling pathway . By blocking β1-adrenergic receptors, this compound inhibits the effects of catecholamines (such as adrenaline and noradrenaline), leading to decreased heart rate and blood pressure .

Pharmacokinetics

Acebutolol is well absorbed from the gastrointestinal tract but undergoes substantial first-pass metabolism, leading to a bioavailability of only 35% to 50% . It reaches peak plasma levels within 2 to 2.5 hours after oral dosing .

Result of Action

The molecular and cellular effects of Acebutolol Impurity K’s action primarily involve the reduction of heart rate and blood pressure . By blocking β1-adrenergic receptors, it reduces the workload of the heart and allows it to beat more regularly .

Action Environment

The action, efficacy, and stability of Acebutolol Impurity K can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action due to potential drug-drug interactions . Furthermore, individual patient characteristics, such as age, ethnicity, and comorbidities, can also influence the compound’s action .

Propriétés

IUPAC Name |

N-[3-butanoyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O4.ClH/c1-5-7-18(24)17-11-15(22-20(25)8-6-2)9-10-19(17)26-13-16(23)12-21-14(3)4;/h9-11,14,16,21,23H,5-8,12-13H2,1-4H3,(H,22,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQLJJJTTFSZOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)NC(=O)CCC)OCC(CNC(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747419 | |

| Record name | N-(3-Butanoyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)butanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Butyryl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)butyramide hydrochloride | |

CAS RN |

57898-71-2 | |

| Record name | N-(3-Butanoyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)butanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

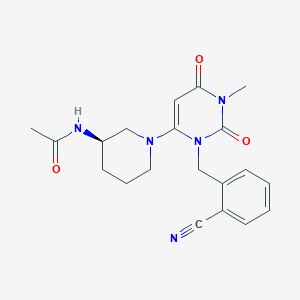

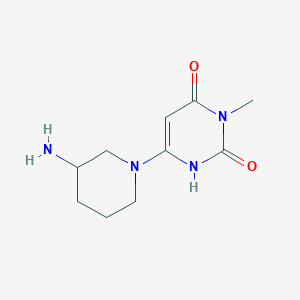

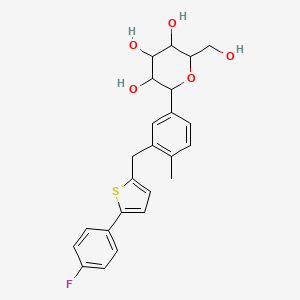

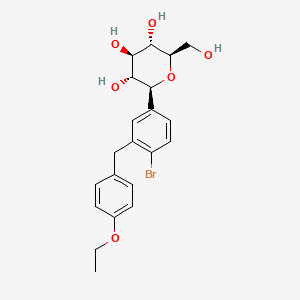

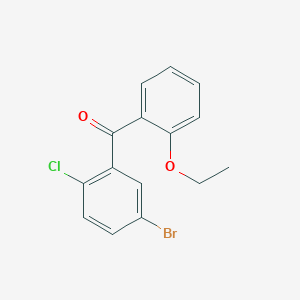

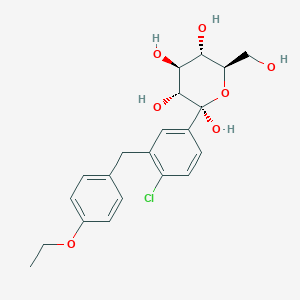

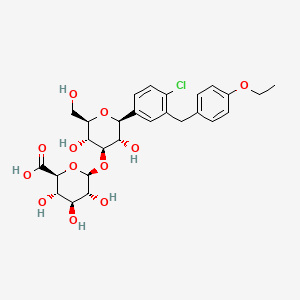

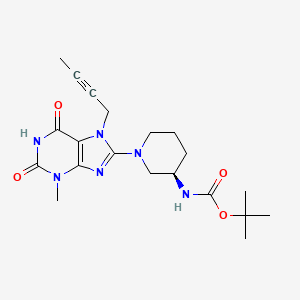

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.